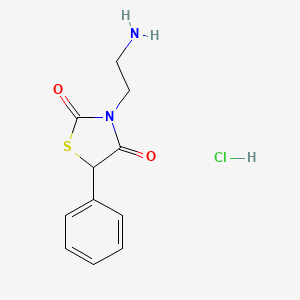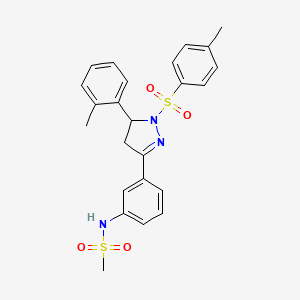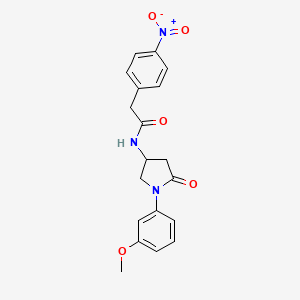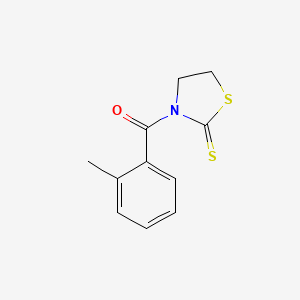
3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazolidine ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group attached to the fifth position of the ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylthioamide and ethylenediamine as starting materials.
Reaction Conditions: The reaction involves heating the phenylthioamide with ethylenediamine in the presence of a suitable acid catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The resulting product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Scaling Up: The process is scaled up to meet industrial demands, with careful monitoring of reaction parameters to maintain product integrity.
Types of Reactions:
Oxidation: The thiazolidine ring can undergo oxidation to form thiazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be employed to convert the thiazolidine ring to its corresponding thioamide.
Substitution: Substitution reactions at the phenyl group can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various electrophiles and nucleophiles are employed for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Thiazolidine-2,4-dione derivatives.
Reduction Products: Thioamide derivatives.
Substitution Products: Derivatives with various functional groups attached to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its interaction with specific molecular targets and pathways. The thiazolidine ring structure is known to bind to various enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Thiazolidinediones: These compounds share the thiazolidine ring structure and are used in the treatment of diabetes.
Phenylthioamides: Similar in structure to the phenyl group in the compound, these are used in various chemical syntheses.
Ethylenediamine derivatives: Compounds containing ethylenediamine are used in a wide range of applications, from pharmaceuticals to industrial chemicals.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-5-phenyl-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c12-6-7-13-10(14)9(16-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECHPSEZRYYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
![5-methyl-3-phenyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)

![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)
![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)

![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)


![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide](/img/structure/B2938767.png)
![2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2938768.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide](/img/structure/B2938769.png)

